

4-tert-amylcyclohexanol chemical properties and structure

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Compound of Interest

Compound Name: 4-Tert-Amylcyclohexanol

Cat. No.: B3420970

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An In-depth Technical Guide to **4-tert-amylcyclohexanol**: Structure, Properties, and Applications

Introduction

4-tert-amylcyclohexanol (also known as 4-(1,1-dimethylpropyl)cyclohexanol) is a saturated cyclic alcohol that holds significance in various chemical industries, most notably as a key ingredient in the formulation of fragrances. Its distinct molecular architecture, characterized by a bulky tert-amyl group and a hydroxyl functional group on a cyclohexane ring, gives rise to a fascinating interplay of stereochemistry and physicochemical properties. These characteristics not only define its olfactory profile but also dictate its behavior as a chemical intermediate and specialty solvent.

This technical guide offers a comprehensive exploration of **4-tert-amylcyclohexanol** for researchers, chemists, and drug development professionals. Moving beyond a simple data summary, this document delves into the causal relationships between the molecule's structure and its observable properties, provides validated experimental insights, and grounds its claims in authoritative references. As a Senior Application Scientist, the objective is to present a narrative that is both scientifically rigorous and practically insightful.

Part 1: Molecular Structure and Stereochemistry

The chemical identity of **4-tert-amylcyclohexanol** is rooted in its unique structural arrangement. The molecule consists of a cyclohexane scaffold substituted with two key groups

at the 1 and 4 positions: a hydroxyl (-OH) group and a tert-amyl (tert-pentyl) group. This substitution pattern leads to the existence of geometric isomers, a critical aspect influencing the material's physical and sensory properties.

Chemical Structure and Identifiers

The fundamental layout of the molecule is a disubstituted cyclohexane ring. The tert-amyl group, with its quaternary carbon, is sterically demanding, a feature that profoundly impacts the conformational equilibrium of the cyclohexane ring.

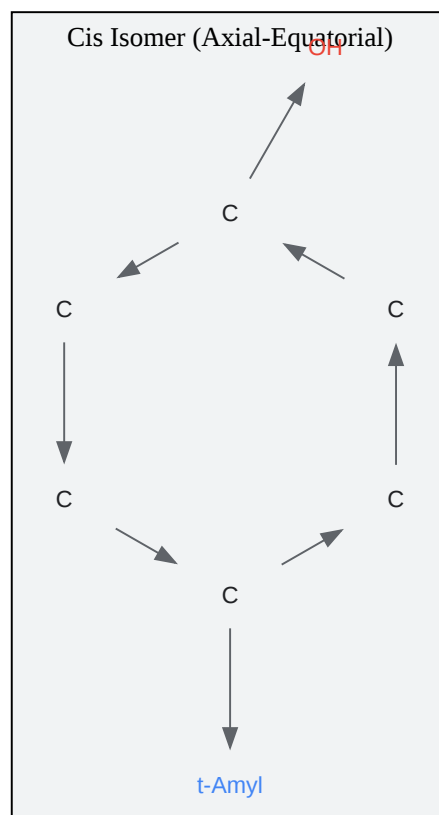
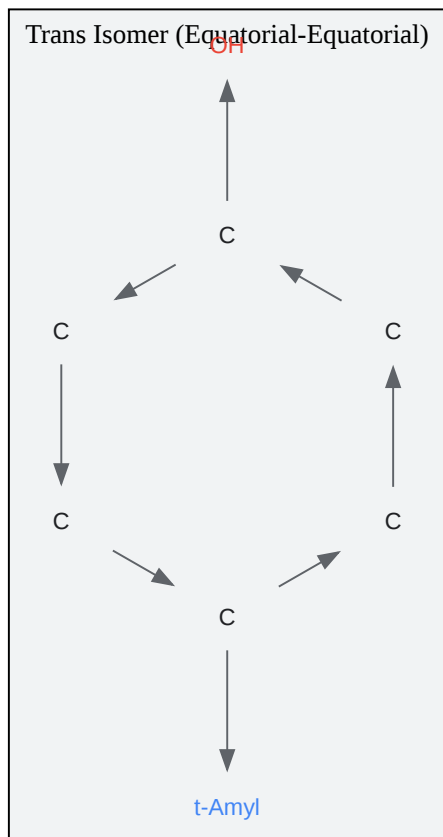
Identifier	Value
IUPAC Name	4-(1,1-dimethylpropyl)cyclohexan-1-ol
CAS Number	5349-51-9[1][2]
Molecular Formula	C ₁₁ H ₂₂ O[1][3][4]
Molecular Weight	170.29 g/mol [1][3][4]
InChI Key	VDQZABQVXYELSI-AOOOYVTPSA-N[3]
Canonical SMILES	<chem>CCC(C)(C)C1CCC(CC1)O</chem> [3]

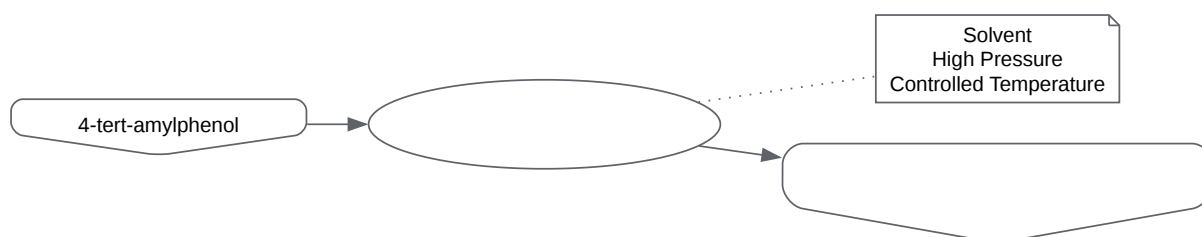
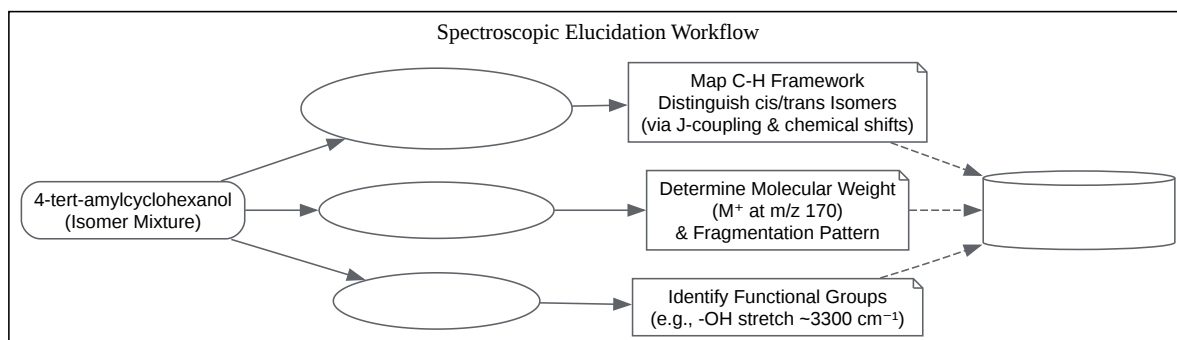
Cis/Trans Isomerism and Conformational Analysis

The spatial arrangement of the hydroxyl and tert-amyl groups relative to the plane of the cyclohexane ring gives rise to cis and trans diastereomers.[5] These isomers are not mirror images and thus possess distinct physical properties.

- **Trans Isomer:** The hydroxyl and tert-amyl groups are on opposite sides of the ring. In the most stable chair conformation, the bulky tert-amyl group occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group also assumes an equatorial position. This (e,e) conformation is thermodynamically favored.
- **Cis Isomer:** The hydroxyl and tert-amyl groups are on the same side of the ring. To accommodate the large tert-amyl group in the preferred equatorial position, the hydroxyl group is forced into a more sterically hindered axial position. This (a,e) conformation is generally less stable than the trans isomer.

The distinction between these isomers is not merely academic; it has significant consequences for the molecule's reactivity and its application in fragrance, where specific isomers often possess the desired odor profile. The analogous compound, 4-tert-butylcyclohexanol, is a classic textbook example where the cis isomer (with an axial -OH) has a more potent camphoraceous odor, while the trans isomer (with an equatorial -OH) has a milder, woody scent.





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